molecular formula C12H15NO3 B1282724 (S)-(+)-1-Cbz-3-pyrrolidinol CAS No. 100858-32-0

(S)-(+)-1-Cbz-3-pyrrolidinol

Cat. No. B1282724
M. Wt: 221.25 g/mol
InChI Key: MBLJFGOKYTZKMH-NSHDSACASA-N
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Description

Determination of Absolute Configuration and Synthesis Analysis

The study described in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol through preparative chiral HPLC. The absolute configuration of the enantiomers was determined using vibrational circular dichroism and further confirmed by a series of chemical synthesis steps. The synthesis involved the exchange of the CBZ protecting group with Boc, followed by oxidation and subsequent reactions to yield a product that was compared with authentic samples to establish the (R)-configuration of the enantiomer.

Molecular Structure Analysis

In paper , the molecular structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, a compound related to (S)-(+)-1-Cbz-3-pyrrolidinol, was elucidated. The compound was synthesized from Cbz-L-proline and characterized by NMR and MS. The crystal structure was determined using single-crystal X-ray diffraction, revealing the absolute S-configuration of the chiral center. The crystal structure was found to form a 1-dimensional network through intermolecular and intramolecular hydrogen bonds.

Chemical Reactions Analysis

The research in paper presents a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids, which are structurally related to (S)-(+)-1-Cbz-3-pyrrolidinol. The method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones, employing the HBr byproduct from the Hantzsch reaction to hydrolyze t-butyl esters in situ. This innovative approach allows for the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, in a single continuous process.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol, the studies offer insights into related compounds. For instance, the synthesis and structural determination methods used in papers and can be applied to infer some of the physical properties, such as solubility and crystallinity, as well as chemical properties like reactivity and stability of the CBZ-protected pyrrolidinol derivatives.

Case Studies and Applications

The synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole, as reported in paper , represents a case study where an organocatalyst derived from L-proline, which is structurally similar to (S)-(+)-1-Cbz-3-pyrrolidinol, can catalyze organic reactions stereoselectively. The synthetic approach developed for this compound involves amide formation, dehydration, cyclization, and deprotection, showcasing the versatility and potential applications of pyrrolidine derivatives in organic synthesis and catalysis.

Scientific Research Applications

  • Electropolymerization Applications :

    • Star-shaped dendritic molecules based on carboxylated carbazole (Cbz) and pyrrole (Pyr), including (S)-(+)-1-Cbz-3-pyrrolidinol, have been synthesized and characterized. These molecules are used for oxidative electropolymerization, producing stable electroactive films, indicating potential applications in electronic devices (Lellouche et al., 2011).
  • Synthesis of Constrained Oligopeptides :

    • A study on pyrrole-based amino acids prepared through microwave-assisted reactions demonstrated the use of these compounds, including (S)-(+)-1-Cbz-3-pyrrolidinol, in the preparation of constrained oligopeptides, which are relevant in the development of pharmaceuticals (Alongi et al., 2005).
  • Fabrication of Functional Polypyrrole/MWCNT and Polycarbazole/MWCNT Composites :

    • Research on the production of functional polypyrrole and polycarbazole composites using multi-walled carbon nanotubes (MWCNTs) highlights the role of (S)-(+)-1-Cbz-3-pyrrolidinol in creating nucleophilic nanosized phases. These composites have potential applications in materials science and nanotechnology (Goldman & Lellouche, 2010).
  • Development of Chiral Molecular Clefts :

    • The compound has been used in the study of chiral 1,1′-binaphthyl molecular clefts for the complexation of excitatory amino-acid derivatives. This research could be significant for the development of new molecular recognition systems and sensors (Martinborough et al., 1995).
  • Synthesis of 1H-Pyrrol-2(3H)-one Derivatives :

    • A study described the use of a chiral Cr(III)(salen)Cl complex for catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This process, involving (S)-(+)-1-Cbz-3-pyrrolidinol, is crucial for producing enantioenriched 1H-pyrrol-2(3H)-one derivatives, which are important in medicinal chemistry (Yang et al., 2009).
  • Synthesis of Pyrrolidines and Spiropyrrolidines :

    • Research on the asymmetric "clip-cycle" synthesis of pyrrolidines and spiropyrrolidines used Cbz-protected compounds. This method is significant for drug discovery, as these scaffolds are increasingly important in pharmaceuticals (Maddocks et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves predicting or proposing future research directions. This could include new synthetic routes, new reactions, potential applications, or investigations into the compound’s mechanism of action.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database like PubChem, SciFinder, or Reaxys. If you’re doing this as part of a research project, you might also want to consult with a chemistry professor or a librarian who specializes in chemistry. They can help guide your research and suggest additional resources.


properties

IUPAC Name

benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJFGOKYTZKMH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540851
Record name Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-Cbz-3-pyrrolidinol

CAS RN

100858-32-0
Record name Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Cbz-3-pyrrolidinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30 g of 3-pyrrolidinol was dissolved in 500 ml of chloroform, to which 53 ml of triethylamine was added, followed by gradually dropping 52 ml of benzyloxycarbonyl chloride at room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with chloroform. The solvent was distilled off under reduced pressure and the resultant residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate) to obtain 70.67 g of the intended compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxy-pyrrolidine (10 g, 115 mmol, 1.0 equiv) was dissolved in 2 N NaOH (100 mL) and the mixture was cooled to 0° C. Benzylchloroformate (21 g, 126 mmol, 1.1 equiv) was added dropwise over a 45 min period. After addition, the reaction was stirred at room temperature for 4 h at which time the pH was adjusted to 7-8 using concentrated HCl. The product was extracted with 3×100 mL of CH2Cl2. The organic extracts were combined and dried over Na2SO4, decanted and concentrated in vacuo to yield the desired product as a light yellow oil (24.1 g, 95%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of pyrrolidin-3-ol hydrochloride (20.2 g, 163.43 mmol) in H2O (60 mL) while cooling to 5° C. Adjustment of the pH to 7 was accomplished by the NaOH (10%). This was followed by the addition of a solution of benzyl chloroformate (36.8 g, 216.47 mmol), which was added dropwise with stirring, while cooling to a temperature of 5° C. The resulting solution was allowed to react, with stirring, for 2 hours at 5° C. Then the resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The resulting solution was extracted three times with 100 mL of ethyl acetate and the organic layers combined and dried over MgSO4 and concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 30 g (crude) of benzyl 3-hydroxypyrrolidine-1-carboxylate as brown oil.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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